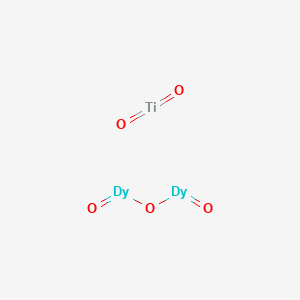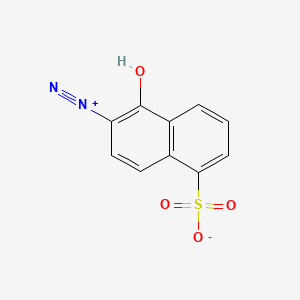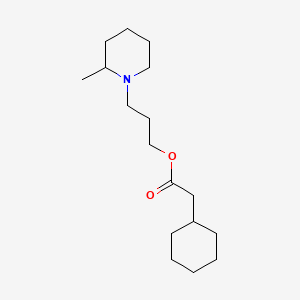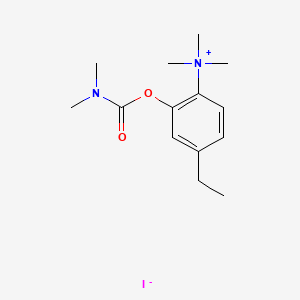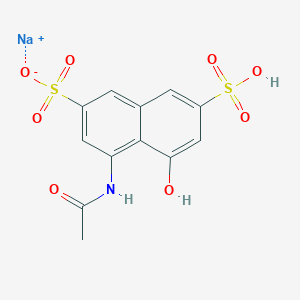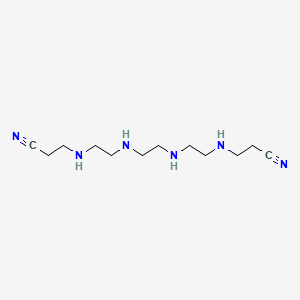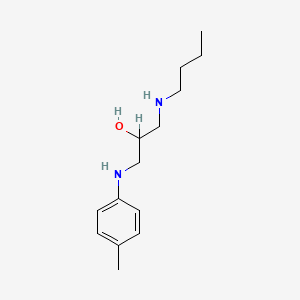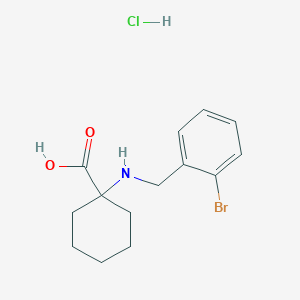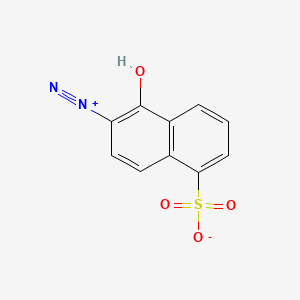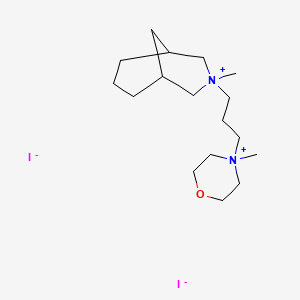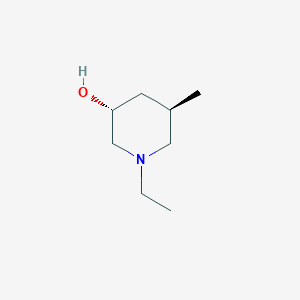
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) is a chemical compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of piperidine with ethyl and methyl groups, followed by hydroxylation to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong bases and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or modified piperidine derivatives .
Aplicaciones Científicas De Investigación
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with biological molecules. The compound can modulate biochemical pathways by binding to enzymes or receptors, influencing their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
3-Piperidinol,1-ethyl-5-methyl-,trans-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(3R,5R)-1-ethyl-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-3-9-5-7(2)4-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
ANOMDXFRYJKQTQ-HTQZYQBOSA-N |
SMILES isomérico |
CCN1C[C@@H](C[C@H](C1)O)C |
SMILES canónico |
CCN1CC(CC(C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


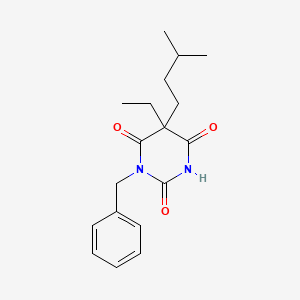
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
